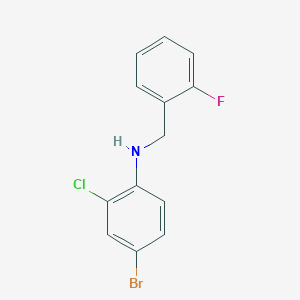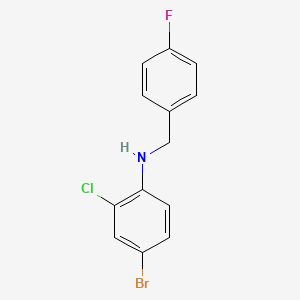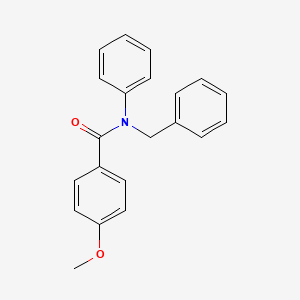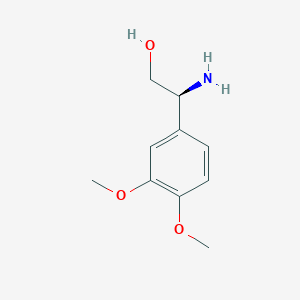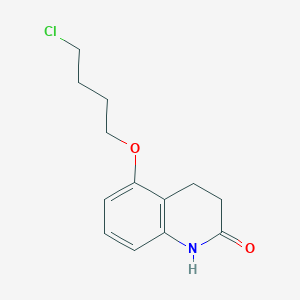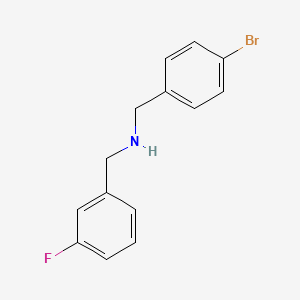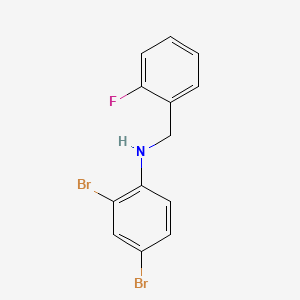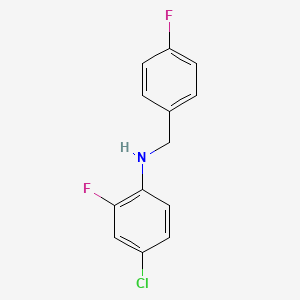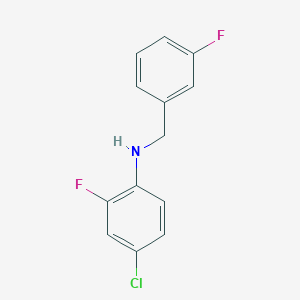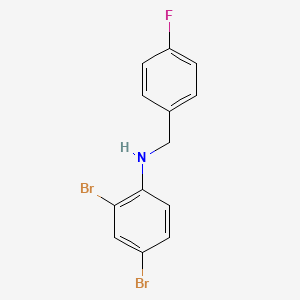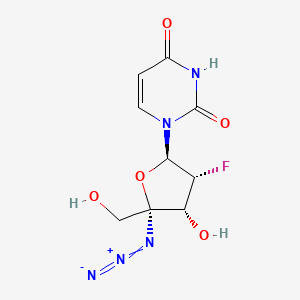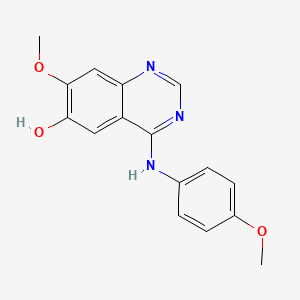
4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline
Overview
Description
4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a fluorinated aniline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been thoroughly investigated.
Scientific Research Applications
4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes such as cell growth, division, and differentiation.
Biochemical and Physiological Effects:
4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or unwanted cells. It has also been shown to inhibit cell proliferation, migration, and invasion, which are processes that are important for the development and progression of various diseases such as cancer. Additionally, it has been shown to modulate various signaling pathways that are involved in the regulation of cellular processes such as cell cycle progression, DNA repair, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline for lab experiments is its high potency and selectivity for various enzymes and signaling pathways. It has been shown to be effective at low concentrations, which makes it a valuable tool for studying the role of these enzymes and signaling pathways in various cellular processes. Additionally, it has been shown to have good solubility and stability, which makes it easy to handle and store.
One of the main limitations of 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline for lab experiments is its potential toxicity and side effects. It has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments. Additionally, it has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the study of 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline. One direction is the further investigation of its potential use as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is the development of new synthetic methods for the production of 4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline and its derivatives. Additionally, the study of its mechanism of action and its effects on various signaling pathways and cellular processes could lead to the identification of new therapeutic targets and the development of new drugs.
properties
IUPAC Name |
4-chloro-2-fluoro-N-[(2-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N/c14-10-5-6-13(12(16)7-10)17-8-9-3-1-2-4-11(9)15/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZDOQAHJUMRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-N-(2-fluorobenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate](/img/structure/B3341890.png)
